Morpholine, 4-((4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl)carbonyl)-
Description
Morpholine, 4-((4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl)carbonyl)- is a useful research compound. Its molecular formula is C14H15N3O2S2 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-amino-5-(4-morpholinylcarbonyl)-3-phenyl-1,3-thiazole-2(3H)-thione is 321.06056908 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the exact structure of the derivative and the functional groups present.
Mode of Action
Thiazole compounds generally interact with their targets through hydrogen bonding and dipole interactions . The nitrogen and sulfur atoms in the thiazole ring can form hydrogen bonds with target proteins, leading to changes in the protein’s function .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the bioavailability of the compound.
Result of Action
Given the wide range of biological activities associated with thiazole derivatives, the effects could include modulation of protein function, inhibition of microbial growth, reduction of inflammation, and potential cytotoxic effects on tumor cells .
Biological Activity
Morpholine derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Morpholine, 4-((4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl)carbonyl)- is a notable member of this class, characterized by its unique thiazole moiety and morpholine structure. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical formula of the compound is with a specific structure that includes a morpholine ring and a thiazole derivative. The presence of the thiazole ring is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of morpholine derivatives. For instance, derivatives containing the thiazole moiety have demonstrated significant antibacterial and antifungal activities.
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Antibacterial Activity :
- The compound was tested against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Bacillus cereus. The minimum inhibitory concentrations (MICs) were found to be in the range of 16 to 40 µg/mL against these strains .
- A study indicated that structural modifications in morpholine derivatives could enhance their antibacterial efficacy, with some compounds showing MIC values comparable to standard antibiotics such as chloramphenicol .
- Antifungal Activity :
Structure-Activity Relationship (SAR)
The biological activity of morpholine derivatives is highly dependent on their structural characteristics. Key findings include:
- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups (e.g., nitro groups) has been shown to enhance antimicrobial activity by increasing the lipophilicity of the compounds, thus improving membrane permeability .
- Hydrophobic Moieties : Compounds with hydrophobic regions adjacent to the active site demonstrated improved interaction with microbial membranes, leading to enhanced potency against bacterial strains .
Case Studies
- Synthesis and Evaluation : A series of morpholine-based thiazole derivatives were synthesized and evaluated for their antimicrobial properties. One derivative, identified as 4-(4-hydroxy-benzylidene-imino)phenyl-morpholine, exhibited the most potent antibacterial activity with an MIC of 25 µg/mL against S. aureus .
- Comparative Analysis : In a comparative study involving various morpholine derivatives, those modified with additional aromatic rings or heterocycles showed significantly increased antimicrobial activity compared to unmodified versions. This suggests that further structural optimization could yield even more potent agents .
Properties
IUPAC Name |
(4-amino-3-phenyl-2-sulfanylidene-1,3-thiazol-5-yl)-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c15-12-11(13(18)16-6-8-19-9-7-16)21-14(20)17(12)10-4-2-1-3-5-10/h1-5H,6-9,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKNLTNGGDDCSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205647 | |
Record name | Morpholine, 4-((4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl)carbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57036-88-1 | |
Record name | Morpholine, 4-((4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl)carbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057036881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morpholine, 4-((4-amino-2,3-dihydro-3-phenyl-2-thioxo-5-thiazolyl)carbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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